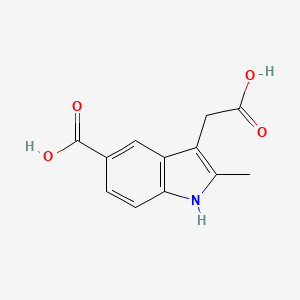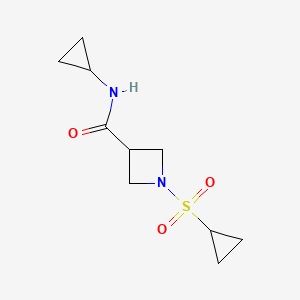![molecular formula C21H23N3O2 B2568792 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide CAS No. 1197606-06-6](/img/structure/B2568792.png)
2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide, also known as BPCA, is a small molecule inhibitor that has been used in scientific research for its potential therapeutic effects. The compound is synthesized using a multi-step process and has been shown to have promising results in various studies.
Mechanism of Action
2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide works by inhibiting the activity of certain enzymes and proteins, such as HDAC. HDAC is involved in the regulation of gene expression, and its inhibition by 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide can lead to changes in the expression of genes that are involved in disease processes. 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide has also been shown to inhibit the activity of other proteins, such as the transcription factor NF-κB, which is implicated in inflammation and cancer.
Biochemical and Physiological Effects
2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide can induce cell death in cancer cells and inhibit the growth of bacteria and viruses. In vivo studies have shown that 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide can reduce inflammation and improve insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide in lab experiments is its specificity for certain enzymes and proteins, which can allow for more targeted and precise studies. However, one limitation of using 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide is its potential toxicity and side effects, which can affect the interpretation of results.
Future Directions
There are several future directions for the use of 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide in scientific research. One potential application is in the development of new cancer therapies, as 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide has been shown to inhibit the activity of HDAC, which is implicated in cancer. Another potential application is in the treatment of inflammatory diseases, as 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide has been shown to reduce inflammation in animal models. Additionally, further studies are needed to investigate the potential side effects and toxicity of 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide, as well as its pharmacokinetics and pharmacodynamics in humans.
Synthesis Methods
The synthesis of 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide involves several steps, including the preparation of the starting materials and the coupling reaction. The starting materials are 4-(benzyloxy)aniline and 1-cyanocyclopentanecarboxylic acid, which are reacted together in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to further reactions to yield the final product, 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide.
Scientific Research Applications
2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide has been used in scientific research as a potential therapeutic agent for various diseases. Studies have shown that 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide can inhibit the activity of certain enzymes and proteins that are involved in disease processes. For example, 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is implicated in cancer and other diseases.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-phenylmethoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c22-16-21(12-4-5-13-21)24-20(25)14-23-18-8-10-19(11-9-18)26-15-17-6-2-1-3-7-17/h1-3,6-11,23H,4-5,12-15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALQJJFIEOBRCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CNC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2568711.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2568713.png)

![(5E)-5-[[3-(2,7-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazol-4-yl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2568718.png)

![3-[4-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B2568722.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2568724.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B2568725.png)


![N-(benzenesulfonyl)-N-[3-(2-propanamido-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2568732.png)